Germanium dioxide

Description

Contemporary Significance of Germanium Dioxide in Emerging Technologies

This compound holds significant contemporary importance across various emerging technologies due to its distinctive physical and chemical properties. Its applications span optics, electronics, and catalysis.

In the field of optics, GeO2 is crucial due to its high refractive index (approximately 1.7 to 1.99 depending on the form) and optical dispersion properties. wikipedia.orgchemeurope.comzegmetal.com These characteristics make it valuable for use in wide-angle lenses and optical microscope objective lenses. wikipedia.orgchemeurope.com GeO2 is also transparent in the infrared (IR) spectrum, allowing its use in IR windows and lenses for applications such as night-vision technology and thermographic cameras. wikipedia.orgzegmetal.com Its mechanical strength further favors its use in rugged military IR applications. wikipedia.org A notable application is its use as a dopant in silica (B1680970) optical fibers and waveguides. wikipedia.orgchemeurope.comrefractiveindex.info By controlling the ratio of GeO2 to silicon dioxide (SiO2), the refractive index of the glass can be precisely controlled, which is essential for guiding light effectively. wikipedia.orgchemeurope.com Silica-germania glasses exhibit lower viscosity and higher refractive index compared to pure silica. wikipedia.orgchemeurope.com

This compound is also a key material in the semiconductor industry. It is used as a raw material for producing germanium metal, a vital component in high-performance semiconductors. zegmetal.com GeO2 itself is considered a semiconductor material with properties lying between those of a conductor and an insulator. ontosight.ai Rutile GeO2 (r-GeO2) has recently been identified as an ultrawide bandgap semiconductor with a bandgap of 4.44–4.68 eV. aip.orgparadim.org This wide bandgap, coupled with properties like high electron mobility, high thermal conductivity (theoretically predicted at 51 W m−1 K−1 for rutile GeO2), and potential for ambipolar dopability, positions r-GeO2 as a promising material for power electronic applications, potentially offering superior performance compared to existing ultrawide bandgap materials like β-Ga2O3, diamond, and AlN/AlGaN. aip.orgparadim.org GeO2 is also explored as a high-κ interlayer dielectric material in high-frequency applications due to its high carrier mobility and a dielectric constant (κ ≈ 6) higher than that of SiO2 (κ ≈ 3.9). acs.org

Beyond optics and electronics, GeO2 acts as a catalyst in various chemical reactions, including the production of polyethylene (B3416737) terephthalate (B1205515) (PET) resin. wikipedia.orgontosight.aiastermaterials.comsantechchem.comgoogle.com Amorphous GeO2, in particular, has shown effectiveness as a polycondensation catalyst for polyesters, potentially requiring smaller amounts compared to normal GeO2 or antimony trioxide. google.com this compound is also used as a feedstock for producing certain phosphors and other germanium compounds. wikipedia.orgsantechchem.com

Furthermore, GeO2 finds application in algaculture as an inhibitor of unwanted diatom growth. wikipedia.org Diatoms readily take up GeO2, leading to the substitution of silicon by germanium in their biochemical processes, which significantly reduces their growth rate with minimal effect on non-diatom algal species. wikipedia.org

Here is a summary of some key properties and applications of this compound:

| Property / Application Area | Description | References |

| Optical Properties | High refractive index (1.7 - 1.99), transparent in IR spectrum, optical dispersion properties. | wikipedia.orgchemeurope.comzegmetal.com |

| Optical Applications | Wide-angle lenses, microscope objectives, IR windows/lenses, night vision, thermographic cameras, fiber optics (dopant). | wikipedia.orgchemeurope.comzegmetal.comrefractiveindex.info |

| Electronic Properties | Semiconductor material, ultrawide bandgap (rutile form), high electron mobility, high thermal conductivity, ambipolar dopability. | ontosight.aiaip.orgparadim.org |

| Electronic Applications | Raw material for Ge metal, semiconductor devices (transistors, diodes), high-κ dielectric layer, power electronics. | zegmetal.comontosight.aiaip.orgparadim.orgacs.orgsot.com.sg |

| Catalytic Applications | Catalyst in PET production and other chemical reactions. | wikipedia.orgontosight.aiastermaterials.comsantechchem.comgoogle.com |

| Other Applications | Feedstock for phosphors, diatom growth inhibitor in algaculture, spectral analysis. | wikipedia.orgzegmetal.comsantechchem.com |

(Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.)

Comparative Analysis of this compound with Silicon Dioxide Structural and Chemical Analogues

This compound (GeO2) is considered a structural and chemical analogue of silicon dioxide (SiO2), as both belong to the group 14 oxides and share similarities in their short-range order structures. chemeurope.comumkc.educhemguide.co.ukjussieu.fr Both GeO2 and SiO2 can form networks based on tetrahedral units, where a central germanium or silicon atom is bonded to four oxygen atoms. umkc.educhemguide.co.ukwikipedia.org

However, significant differences exist between GeO2 and SiO2 in terms of their structures, properties, and behavior under various conditions. While SiO2 primarily exists with silicon in four-fold coordination with oxygen in most common polymorphs like quartz, GeO2 exhibits a greater propensity for six-fold coordination. chemeurope.comkyoto-u.ac.jpnist.gov At ambient pressure, the stable crystalline form of GeO2 is the rutile structure, where germanium is six-coordinated, although it also exists in a hexagonal form with four-fold coordination similar to α-quartz. wikipedia.orgchemeurope.comjussieu.frkyoto-u.ac.jp Amorphous (glassy) GeO2 is structurally similar to fused silica, consisting of a network of GeO4 tetrahedra. wikipedia.orgchemeurope.comumkc.edu

Key structural and property differences include:

Coordination Number: While both predominantly feature tetrahedral coordination, GeO2 readily adopts octahedral coordination (six-fold) in the rutile structure, which is the stable form at ambient pressure. SiO2's rutile-like form (stishovite) requires very high pressures to be stable. chemeurope.comkyoto-u.ac.jpnist.gov

Bond Strength and Angles: Ge-O bonds are generally weaker than Si-O bonds. umkc.eduresearchgate.net The bond length and bond angle distributions in amorphous GeO2 are larger than in amorphous SiO2. umkc.eduresearchgate.net The average tetrahedral angle and bridging angle (Ge-O-Ge) are smaller in amorphous GeO2 than in amorphous SiO2. umkc.eduresearchgate.net

Phase Diagram Complexity: The GeO2 phase diagram exhibits a smaller number of polymorphs compared to the diverse phase diagram of SiO2. jussieu.frkyoto-u.ac.jp GeO2 phases also show increased sensitivity to pressure, undergoing pressure-induced changes at much lower pressures than their SiO2 counterparts. jussieu.fr

Electronic and Optical Properties: The band gap of amorphous GeO2 (around 2.42 eV) is smaller than that of amorphous SiO2 (around 5.37 eV). umkc.edu Crystalline GeO2 (rutile form) has an ultrawide bandgap of 4.44–4.68 eV. aip.orgparadim.org The refractive index of GeO2 (1.7-1.99) is higher than that of SiO2 (around 1.54-1.55 for quartz). wikipedia.orgzegmetal.comrefractiveindex.infowikipedia.org GeO2 is transparent in the infrared spectrum, while SiO2 is transparent in the ultraviolet and visible regions. wikipedia.orgrefractiveindex.info

Solubility: Hexagonal and amorphous GeO2 are faintly water-soluble and dissolve more readily in alkali compared to SiO2, which is generally insoluble in water and most acids but dissolves in hydrofluoric acid and strong alkaline conditions. wikipedia.orgzegmetal.comchemguide.co.ukamericanelements.com

Glass Transition Temperature: The glass transition temperature of germania glass is significantly lower than that of silica glass. jussieu.frarxiv.org

Here is a comparative table highlighting some key differences:

| Property | This compound (GeO2) | Silicon Dioxide (SiO2) | References |

| Coordination Preference | Four-fold and Six-fold (Rutile stable at ambient) | Primarily Four-fold (Tetrahedral) | chemeurope.comkyoto-u.ac.jpnist.gov |

| Stable Ambient Form | Tetragonal (Rutile) | Hexagonal (α-Quartz) | wikipedia.orgchemeurope.comjussieu.frkyoto-u.ac.jp |

| Ge-O vs Si-O Bond | Weaker Ge-O bonds | Stronger Si-O bonds | umkc.eduresearchgate.net |

| Amorphous Structure | Larger bond angle distributions, smaller average bridging angle. | Smaller bond angle distributions, larger average bridging angle. | umkc.eduresearchgate.netarxiv.org |

| Band Gap (Amorphous) | ~2.42 eV | ~5.37 eV | umkc.edu |

| Band Gap (Crystalline) | 4.44-4.68 eV (Rutile) | ~8.5 - 8.75 eV (Quartz, Stishovite) | aip.orgparadim.orgaip.org |

| Refractive Index | 1.7 - 1.99 | 1.54 - 1.55 (Quartz) | wikipedia.orgzegmetal.comrefractiveindex.infowikipedia.org |

| IR Transparency | Yes | Limited (Transparent in UV/Visible) | wikipedia.orgzegmetal.comrefractiveindex.info |

| Water Solubility | Faintly soluble (hexagonal/amorphous), soluble in alkali. | Generally insoluble, soluble in HF and strong alkali. | wikipedia.orgzegmetal.comchemguide.co.ukamericanelements.com |

| Pressure Sensitivity | Higher | Lower | jussieu.fr |

(Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.)

Despite these differences, the structural analogy allows for the formation of mixed silica-germania glasses (SiO2-GeO2), which are critical for tailoring the refractive index in optical fibers. wikipedia.orgchemeurope.com Research continues to explore the nuances of their structures and properties, particularly in amorphous and thin-film forms, to leverage their potential in advanced materials science. aip.orgparadim.orgacs.orgumkc.edu

Structure

2D Structure

Properties

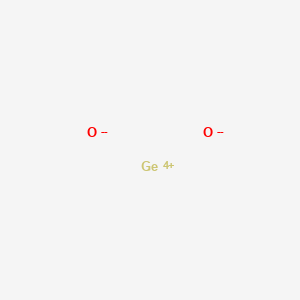

IUPAC Name |

germanium(4+);oxygen(2-) | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ge.2O/q+4;2*-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLQSNYOQJMTVNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[Ge+4] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GeO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | Germanium(IV) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Germanium(IV)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | Germanium dioxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Germanium_dioxide | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0051653 | |

| Record name | Germanium oxide (GeO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] White odorless powder; [MSDSonline] | |

| Record name | Germanium dioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5419 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

0.447 G IN 100 ML WATER AT 25 °C; 1.07 G IN 100 ML WATER AT 100 °C; SOL IN ACID & ALKALI; INSOL IN HYDROFLUORIC & HYDROCHLORIC ACIDS, Sol in about 250 parts cold water, 100 parts boiling water | |

| Details | Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 690 | |

| Record name | GERMANIUM DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2119 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

4.228 AT 25 °C | |

| Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. B-81 | |

| Record name | GERMANIUM DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2119 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS, HEXAGONAL CRYSTALS, WHITE POWDER; HEXAGONAL, TETRAGONAL & AMORPHOUS | |

CAS No. |

1310-53-8 | |

| Record name | Germanium oxide (GeO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Germanium dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.801 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GERMANIUM DIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O6CM4W76A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GERMANIUM DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2119 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

1115.0 + or - 4 °C | |

| Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. B-81 | |

| Record name | GERMANIUM DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2119 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis and Fabrication Methodologies of Germanium Dioxide Materials

Bulk Synthesis Approaches for Germanium Dioxide Polymorphs

Bulk synthesis of GeO₂ polymorphs has been reported, with many studies conducted under high-pressure conditions. aip.org At elevated pressures up to approximately 9 GPa, the average coordination number of germanium increases from 4 to around 5, with a corresponding increase in the Ge–O bond distance. wikipedia.org At pressures up to approximately 15 GPa, the germanium coordination number increases to 6, forming a dense network structure composed of GeO₆ octahedra. wikipedia.org Upon subsequent pressure reduction, the structure reverts to the tetrahedral form. wikipedia.org The rutile form can convert to an orthorhombic CaCl₂ form at high pressure. wikipedia.org The α-quartz-like polymorph is considered the stable high-temperature phase and transforms from rutile-type GeO₂ above 1320 K. arxiv.org

Thin Film Deposition Techniques for this compound

Thin film growth of GeO₂ is essential for its integration into various devices. Several techniques have been developed for depositing GeO₂ thin films, including physical vapor deposition (PVD) methods like sputtering and pulsed laser deposition, and chemical vapor deposition (CVD) methods like MOCVD and ALD. aip.orgresearchgate.net

Radio-Frequency Magnetron Sputtering for GeO₂ Thin Film Growth

Radio-frequency (RF) magnetron sputtering is a technique used for depositing GeO₂ thin films. Studies have demonstrated the growth and phase stabilization of polycrystalline rutile GeO₂ thin films using this method on substrates like r-plane sapphire (Al₂O₃). aip.orgaip.org As-deposited films are often amorphous. aip.orgaip.org Post-deposition annealing is commonly performed at various temperatures and in different ambient atmospheres (e.g., oxygen or nitrogen) to induce crystallization and stabilize desired phases. aip.orgaip.org Annealing at temperatures between 750 and 950 °C can result in mixed-phase polycrystalline films containing tetragonal (rutile) GeO₂, hexagonal (α-quartz) GeO₂, and/or cubic (diamond) germanium. aip.orgaip.org Annealing in an oxygen ambient has been shown to promote the stabilization of the rutile GeO₂ phase. aip.org The use of a GeO₂ target and oxygen flux during sputtering can improve control of oxygen incorporation into the films. aip.org

Research on RF magnetron sputtering of GeO₂ has investigated the effects of parameters such as oxygen flow rate and annealing temperature on the structural and optical properties of the films. researchgate.net Films produced at a substrate temperature of 250 °C and a working pressure of 13 mTorr, followed by annealing at temperatures ranging from 300 to 1000 °C, have been studied. researchgate.net

Molecular Beam Epitaxy (MBE) in this compound Thin Film Fabrication

Molecular Beam Epitaxy (MBE) is a well-suited technique for the epitaxial growth of GeO₂ thin films, particularly for exploring crystalline phases like rutile and quartz-like GeO₂. arxiv.org MBE allows for controlled epitaxial growth and doping. arxiv.org Challenges in MBE of group-III and IV oxides, including GeO₂, involve achieving proper stoichiometry and reasonable growth rates due to the formation and desorption of suboxides (e.g., GeO) on the film surface as intermediate reaction products. arxiv.orgaip.org

Studies have reported the synthesis of single-crystalline rutile GeO₂ thin films on R-plane sapphire substrates using ozone-assisted MBE with a preoxidized source (quartz-GeO₂ powder) to establish a molecular flux of GeO. aip.orgaip.org Stabilizing the crystalline phase against the competing metastable glass phase requires controlling competing reactions and utilizing growth conditions that balance epitaxial strain, adsorption/desorption rates, and surface adatom kinetics. aip.orgaip.org This can involve using a buffer layer with reduced lattice misfit and optimizing substrate temperature and ozone pressure. aip.org

Suboxide MBE, which provides a molecular beam of GeO, has been used to realize epitaxial films of the rutile polymorph of GeO₂. paradim.org

Chemical Vapor Deposition (CVD) and Metal-Organic Chemical Vapor Deposition (MOCVD) for this compound Films

Chemical Vapor Deposition (CVD) and Metal-Organic Chemical Vapor Deposition (MOCVD) are also employed for the fabrication of GeO₂ films. americanelements.com These techniques involve the reaction of gaseous precursors on a substrate surface to form the desired film.

MOCVD has been explored for the epitaxial growth of rutile GeO₂ films, typically using precursors like tetraethyl germane (B1219785) (TEGe) or tetramethylgermane (B1582461) (TMGe). aip.orgarxiv.orgarxiv.org Substrates such as r-TiO₂ and sapphire have been used. aip.orgarxiv.orgarxiv.org Research indicates that higher growth temperatures can significantly enhance crystalline quality in MOCVD-grown films. aip.orgarxiv.org For instance, a study showed improved crystalline quality at 925 °C compared to lower temperatures, with the film being amorphous at 725 °C. aip.orgarxiv.org Longer growth durations can increase surface roughness due to faceted crystal formation. aip.orgarxiv.org Optimizing parameters like susceptor rotation speed can play a crucial role in improving crystalline quality and reducing surface roughness. aip.orgarxiv.org

Despite the use of CVD methods, drawbacks such as low conformality, poor thickness controllability, and uniformity can occur, often resulting in Ge oxides with mixed chemical compositions rather than single-composition materials. nih.govacs.org

Pulsed Laser Deposition (PLD) for this compound Thin Films

Pulsed Laser Deposition (PLD) is another technique utilized for depositing GeO₂ thin films. researchgate.net PLD offers the ability to tune material properties and crystalline orientation by controlling growth parameters. researchgate.net

PLD has been used to grow GeO₂ films on various substrates, including sapphire. nih.govacs.orgaip.org Studies have investigated the structural, optical, and photoluminescence properties of PLD-grown GeO₂ films. acs.orgresearchgate.net For example, research on films grown at different substrate temperatures (100 to 500 °C) has been conducted. researchgate.net The role of oxygen pressure during PLD on the properties of hexagonal phase GeO₂ films has also been investigated, showing that optimizing oxygen pressure can lead to high-quality crystalline films with improved optical transmittance and bandgap. researchgate.net

PLD, often combined with post-deposition thermal annealing, can be used to realize hexagonal or α-quartz type GeO₂ with controlled surface morphology. acs.org Annealing temperature significantly affects the crystal structure, phase, surface morphology, and optical properties of PLD-grown films. acs.org As-deposited films are often amorphous, and annealing induces an amorphous-to-crystalline phase transformation. acs.org Higher annealing temperatures (≥900 °C) can stabilize the hexagonal phase, leading to excellent crystal quality and chemical stability. acs.org

Atomic Layer Deposition (ALD) for this compound Films: Precursor Development and Process Optimization

Atomic Layer Deposition (ALD) is a thin film growth technique advantageous for nanosized device manufacturing due to its atomic-scale thickness control, excellent conformality, and low impurity contamination. nih.govacs.org ALD of GeO₂ thin films, however, has been relatively less explored compared to SiO₂. nih.govacs.orgarxiv.org

Developing suitable germanium precursors is crucial for ALD of GeO₂. Various precursors have been reported, including Ge(NMe₂)₄, Ge(OⁿBu)₄, Ge(dpp-BIAN), and newly synthesized heteroleptic germanium complexes containing β-diketonate and/or N-alkoxy carboxamidate-type ligands. nih.govacs.orgresearchgate.net Oxidants such as H₂O₂ and ozone (O₃) are used in the ALD process. nih.govacs.orgarxiv.orgresearchgate.netaip.org

Research focuses on optimizing ALD process parameters, such as precursor injection/purge times and deposition temperature, to achieve self-limiting growth and control film properties. nih.govacs.orgresearchgate.net An ALD window has been observed at deposition temperatures ranging from 300 to 350 °C using specific precursors and oxidants. nih.govacs.orgresearchgate.net The saturated growth per cycle (GPC) is a key parameter determined during process optimization. nih.govacs.orgresearchgate.net ALD-deposited GeO₂ films are often amorphous. nih.govacs.orgresearchgate.net

The development of novel GeO₂ ALD processes utilizing alternative precursors is an ongoing area of research to broaden the spectrum of available oxidants and process temperatures, thereby enhancing the versatility of the deposition technique. acs.org

Thermal Evaporation Techniques for Germanium Thin Film Deposition and this compound Formation

Thermal evaporation is a technique used to deposit thin films of materials, including germanium. The subsequent formation of this compound can occur through the oxidation of the deposited germanium film. One study investigated the oxidation of single-crystalline germanium in water vapor, which leads to the formation of volatile germanium monoxide (GeO). wecmelive.com This GeO does not remain on the germanium surface but evaporates immediately. wecmelive.com On a silicon substrate placed in a colder zone of the reactor, the GeO disproportionates into germanium and this compound (2GeO = Ge + GeO2). wecmelive.com The resulting films, composed of (Ge + GeO2), have shown potential for use in semiconductor devices as an interlayer isolation due to a breakdown voltage of approximately 2 × 10^7 V/cm. wecmelive.com

Another approach involves depositing germanium thin films using thermal evaporation and then annealing them in an oxygen atmosphere to induce oxidation and form this compound. google.comundip.ac.id Annealing temperatures play a crucial role in the structural and optical properties of the resulting films. undip.ac.idundip.ac.id For instance, annealing Ge thin films deposited on soda-lime glass substrates by thermal evaporation at temperatures ranging from 200 to 700 °C induced a phase transformation from an amorphous state to a mixture of Ge and GeO2 structures. undip.ac.idundip.ac.id Higher annealing temperatures generally lead to a higher degree of crystallinity and changes in optical absorption properties due to the formation of GeOx oxides. undip.ac.id The heating temperature for forming a this compound thin film with a quartz crystal structure by heat-treating a precursor is preferably between 500°C and 1,000°C. google.com In vacuum evaporation processes for oxide film formation, the raw material is heat-evaporated under a high vacuum, typically not more than 10 Torr, and preferably not more than 0.01 Torr. google.com Oxide raw materials like GeO2 can be used directly. google.com

Nanostructure Synthesis of this compound

The synthesis of germanium oxide nanostructures has been explored through various solution-phase approaches. acs.org Compared to the extensive studies on silica-based nanostructures, fewer reports have focused on the formation of germanium oxide nanostructures, despite GeO2 possessing interesting properties for optoelectronic applications, such as a higher refractive index and a high dielectric constant. acs.org

Sol-gel processes are frequently employed for synthesizing GeO2 nanostructures, particularly for catalytic applications, due to their ability to easily prepare large amounts of oxide material with a high surface area. mdpi.com This method typically involves the hydrolysis of a germanium precursor. For example, GeO2 nanoparticles have been prepared via sol-gel processes by the hydrolysis of Ge isopropoxide (Ge(OCH(CH3)2)4) in pure water without the use of capping agents or acidic catalysts. mdpi.com The precipitated powders are dried at room temperature and can be annealed at temperatures between 500 °C and 1000 °C for several hours to influence their crystalline structure and particle size. mdpi.com Studies have shown that this method can yield crystalline particles with a dominant β-quartz phase, with increasing contributions of α-quartz and quartz-like structures upon annealing. mdpi.com Particle sizes can range from approximately 40 to 50 nm for pristine particles and increase to about 100 nm or more for annealed materials. mdpi.com

Another sol-gel methodology allows for the preparation of GeO2 nanoparticles with varied sizes and morphologies without the addition of templating agents like surfactants. rsc.orgrsc.org Morphological control is achieved by tailoring reaction parameters such as the water/ethanol ratio, ammonium (B1175870) hydroxide (B78521) concentration, time, and temperature. rsc.orgrsc.org Through careful control of these parameters, surfactant-free crystalline GeO2 nanocubes and nano-eggs with narrow size distributions have been obtained. ualberta.ca

The co-precipitation method is another facile approach for synthesizing this compound nanoparticles. This method can be easily optimized by adjusting parameters such as temperature, reaction time, and the ratio between reactants. mdpi.com Germanium oxide nanorods (GeO2Nrs) have been synthesized at room temperature using a co-precipitation method with NaOH as the hydrolysis agent and a GEBIO solution as the precursor and stabilizing agent. uq.edu.aucapes.gov.br GEBIO, a mineral this compound solution, is proposed to contribute to the nucleation and elongation of rod-shaped GeO2 nanoparticles during the reaction. uq.edu.aucapes.gov.br FE-TEM images of GeO2 crystals synthesized by this method have shown a rod-shaped structure with a diameter ranging from 60 to 220 nm and lengths from 0.2 to 2.20 μm. uq.edu.aucapes.gov.br FTIR spectra suggest that molecules in the GEBIO solution likely provide stabilization. uq.edu.au

Co-precipitation has also been used to synthesize GeO2 nanoparticles for other applications. mdpi.comresearchgate.net In one instance, GeO2 nanoparticles were synthesized using acetylacetone (B45752) and ethylene (B1197577) glycol, followed by the dropwise addition of GeCl4 and distilled water. mdpi.com Adjusting the ratio between acetylacetone and germanium tetrachloride can alter the size of the produced GeO2 nanoparticles. mdpi.com Small germania nanostructures with sizes around 70 nm have been achieved using this method with acetyl acetone (B3395972) as a capping agent. researchgate.net

Reverse micelle systems have been adopted in some studies to synthesize GeO2 nanostructures, particularly to minimize and control the amount of water used in reactions involving species like germanium(IV) ethoxide (Ge(OEt)4). acs.org A common reverse micelle system utilizes the anionic surfactant AOT [sodium bis(2-ethylhexyl)sulfosuccinate]. acs.org

Monodispersed hexabranched GeO2 nanoparticles have been synthesized using a nonionic reverse micelle system containing germanium(IV) ethoxide as the precursor, cyclohexane (B81311) as the oil phase, Triton X-100 as the surfactant, n-hexanol as the cosurfactant, and water as the aqueous phase. acs.orgacs.org Reacting the mixture at room temperature for 3 hours can produce hexabranched GeO2 particles with an average length of 185 nm. acs.orgacs.org The formation of structurally well-developed branches was observed within a specific solution pH range of 0.9-1.1. acs.orgacs.org The size of the branched GeO2 nanoparticles can be adjusted by varying the reaction time, ranging from around 100 nm to as large as 300 nm in length. acs.orgacs.org At a low [H2O]/[Ge(OEt)4] molar ratio of 45, hexagonal bipyramidal particles without branches were observed, while increasing the ratio to 90 led to the appearance of branches. acs.org

Another method reported the synthesis of single-crystal GeO2 nanocubes in a reverse micelle system through the hydrolysis of germanium tetrachloride (GeCl4) in the presence of oleylamine (B85491) and cetyltrimethylammonium (CTAB). scientific.net By varying the reaction parameters, GeO2 nanocubes with monodisperse, bimodal, and polydisperse size distributions could be obtained. scientific.net A nonionic reverse micelle system at ambient temperature has also been used to synthesize germanium oxide nanoparticles with a nearly 100% production yield. nthu.edu.twrsc.org This facile and energy-saving strategy allows for the production of GeO2 nanoparticles with ultra-large throughput. nthu.edu.twrsc.org

Solution-based methods are utilized for the synthesis of nano/micro-structured crystalline this compound, offering control over morphology and structure by adjusting reaction conditions. Nano/micro-structured germanium oxide (GeO2) has been prepared using GeCl4 and KOH in an alkaline alcoholic solution via a simple solution method. researchgate.net Different morphologies of GeO2 were obtained by changing parameters such as reaction time, reactant concentration, reaction temperature, and the dispersant used. researchgate.net Novel cross-like structures were obtained when n-butylamine was used as the dispersant, and a solution-liquid-solid (SLS) mechanism was proposed for their formation. researchgate.net

This compound crystals have also been prepared by precipitation from an aqueous solution of ammonium germanate with nitric acid at a relatively low temperature (100 °C). researchgate.net These crystals exhibited an α-quartz type crystal structure with lattice parameters a = 4.987(4) Å and c = 5.652(5) Å. researchgate.net

While colloidal methods have been developed for the synthesis of germanium nanocrystals, achieving precise control over size and morphology through solution-based methods remains a challenge compared to other nanocrystals due to the high crystallization temperature required for diamond-structured germanium. escholarship.org Some reported solution routes can yield amorphous particles or particles with amorphous surfaces that are prone to oxidation. escholarship.org However, a two-step microwave-assisted solution synthesis route using GeI4 has been designed to produce pristine Ge nanocrystals with high crystallinity and a single-crystal nature. escholarship.org The size of the synthesized particles can be tuned by varying the reaction temperature of the second step. escholarship.org

The vapor-solid (VS) mechanism is one of the mechanisms explored for the growth of germanium oxide nanowires. This mechanism involves the direct deposition of material from the vapor phase onto a solid substrate without the presence of a liquid catalyst droplet, which is characteristic of the vapor-liquid-solid (VLS) mechanism.

This compound nanowires have been synthesized by the simple evaporation of solid Ge powders without using metal catalysts. researchgate.net These nanowires, with diameters around 90–200 nm, were crystalline with a hexagonal structure. researchgate.net The growth mechanism in this case was discussed with respect to the vapor–solid process. researchgate.net Large-scale GeO2 nanowire arrays have also been successfully synthesized by a simple thermal evaporation method, attributed to a self-catalytic Vapor–Liquid–Solid growth mechanism. researchgate.net

Combined Laser Ablation and Thermal Spray Coating for this compound Layers

A combined approach utilizing laser ablation and thermal spray coating has been employed for the deposition of GeO₂ layers on various substrates, including quartz and n-type silicon. chalcogen.roresearchgate.netdntb.gov.uaresearchgate.netresearchgate.netresearchgate.net This method allows for the systematic fabrication of GeO₂ nanostructures. The characteristics of the deposited layers, such as morphology, structure, and optical properties, are influenced by parameters like the number of laser pulses used during the process. chalcogen.roresearchgate.netdntb.gov.ua

Studies have shown that using 1500 laser pulses and above can result in highly crystalline GeO₂ structures. chalcogen.roresearchgate.netdntb.gov.ua The particle diameters obtained through this combined technique have been observed to be within the range of 15 to 274 nm. chalcogen.roresearchgate.netdntb.gov.ua The optical band gaps of the deposited layers have been estimated to be between 3.85 and 4.0 eV, with a tendency to decrease as the number of laser pulses increases. chalcogen.roresearchgate.netdntb.gov.ua

This combined method has been explored for the fabrication of GeO₂ layers for gas sensor applications, demonstrating a well-oriented gas sensing performance. chalcogen.rodntb.gov.ua Devices prepared with 2500 pulses exhibited a stable trend with a sensitivity value as high as 3 × 10⁻⁶. chalcogen.rodntb.gov.ua The rise and fall periods for gas sensors fabricated with 1000 pulses and above were reported to be approximately 10 seconds with respect to the working temperature. chalcogen.rodntb.gov.ua

Post-Synthesis Treatment Effects and Phase Stabilization in this compound Materials

Post-synthesis treatments, particularly thermal annealing, play a crucial role in influencing the crystal structure and stabilizing specific phases of this compound materials. aip.orgaip.orgfigshare.com The free formation energies of GeO₂ polymorphs, such as alpha-quartz and rutile, are relatively close, making phase stabilization challenging. nsf.govacs.org Complex or elevated processing conditions, including high pressure or controlled thermal treatments, are often necessary to obtain stabilized phases. nsf.gov

Influence of Post-Deposition Annealing on this compound Crystal Structure

Post-deposition annealing is a common technique used to induce crystallization and control the crystal structure of GeO₂ thin films, particularly those deposited in an amorphous state. aip.orgaip.orgfigshare.comacs.orgacs.org The annealing temperature and ambient atmosphere significantly affect the resulting phases. aip.orgaip.orgfigshare.com

For instance, amorphous GeO₂ films deposited by RF magnetron sputtering on r-plane sapphire (Al₂O₃) substrates were found to be amorphous as-deposited. aip.orgaip.orgfigshare.com Crystallization commenced at annealing temperatures of 650 °C and above in a nitrogen ambient, resulting in polycrystalline films containing mixed phases of rutile and hexagonal GeO₂, as well as cubic germanium. aip.orgaip.orgfigshare.com Annealing in an oxygen ambient, in contrast, promoted the stabilization of the rutile (r-GeO₂) phase. aip.orgaip.orgfigshare.com Grazing angle x-ray diffraction studies showed a preferred orientation of (220) r-GeO₂ for crystallized films. aip.orgaip.orgfigshare.com The combination of oxygen annealing and oxygen flux during growth led to r-GeO₂ films with highly preferential alignment. aip.orgaip.orgfigshare.com An interfacial layer of hexagonal-oriented GeO₂ with epitaxial alignment to the (11¯02) Al₂O₃ substrate was observed, which may contribute to stabilizing the top polycrystalline r-GeO₂ film. aip.orgaip.orgfigshare.com

Studies on amorphous GeO₂ thin films fabricated by pulsed laser deposition (PLD) have also shown that post-deposition thermal annealing induces an amorphous-to-crystalline phase transformation. acs.orgacs.org Annealing at higher temperatures (≥900 °C) stabilized the hexagonal phase, leading to improved crystal quality and chemical stability. acs.org The average crystallite size increased with the annealing temperature, ranging from 20 to 130 (±2) nm. acs.org The surface roughness and spectral transmittance also increased with increasing annealing temperature. acs.org

The annealing ambient can also influence the formation of germanium nanocrystals within the GeO₂ matrix. jetir.org Annealing thin films at 650 °C has been shown to lead to the appearance of Ge nanocrystals. jetir.org Increasing the annealing time from 30 to 90 minutes can decrease the concentration of Ge nanocrystals, possibly due to the formation of germanium suboxides. jetir.org

Substrate-Induced Phase Stabilization and Texturing of Alpha-Quartz this compound Thin Films

Substrate selection and the presence of buffer layers can significantly influence the phase stabilization and texturing of alpha-quartz (α-quartz) GeO₂ thin films. utep.eduaip.orgacs.orgacs.orgresearchgate.net Growing crystalline GeO₂ thin films in the α-quartz phase can be challenging due to the material's tendency towards spherulitic growth, where crystals grow radially from nucleation centers with randomized orientation. acs.orgresearchgate.net

Substrate-induced phase stabilization of α-quartz GeO₂ on c-cut sapphire substrates has been demonstrated at temperatures up to 1100 °C. utep.edu A hybrid synthesis strategy combining pulsed laser deposition (PLD) and post-deposition thermal annealing has been used to achieve hexagonal (α-quartz type) GeO₂ with a nanotextured surface morphology on sapphire substrates. acs.orgacs.org This method involves initial deposition by PLD followed by thermal annealing to induce crystallization and phase stabilization. acs.org

Using a buffer layer, such as TiO₂, can help overcome the tendency for spherulitic growth and promote oriented crystallization of GeO₂ in the α-quartz phase. acs.orgresearchgate.net The epitaxial strain from the substrate can be transferred to the growing film through the buffer layer, which is a determining factor in oriented growth. acs.orgresearchgate.net In the absence of a buffer layer, GeO₂ films annealed at 830 °C may crystallize into spherulitic quartz. acs.org High temperatures and low deposition rates facilitate epitaxial growth, while low temperatures and high deposition rates favor spherulitic growth. acs.org

Studies using electron back-scatter diffraction (EBSD) have analyzed the spherulitic growth in amorphous quartz thin films, providing insight into the mechanisms that give rise to this growth pattern. researchgate.net EBSD can measure the size, orientation, and rotation of crystallographic grains in polycrystalline SiO₂ and GeO₂ thin films. researchgate.net

The thermal stability of the α-quartz GeO₂ phase can be enhanced by interface-induced texturing and stabilization on substrates like c-cut sapphire. acs.org This high degree of thermal stability is crucial for the utilization of α-quartz GeO₂ in advanced applications. acs.org

Structural Elucidation and Polymorphism of Germanium Dioxide

Crystalline Polymorphs of Germanium Dioxide

Crystalline GeO₂ exists in several polymorphic forms, each characterized by a specific arrangement of germanium and oxygen atoms. The two predominant polymorphs at ambient conditions are the hexagonal (α-quartz-like) and tetragonal (rutile-like) structures. wikipedia.org

Alpha-Quartz-like (Trigonal/Hexagonal) this compound Structure

The α-quartz-like structure of GeO₂ is a high-temperature polymorph that crystallizes in the trigonal P3₁21 or P3₂21 space group. arxiv.orgmdpi.commaterialsproject.orgmaterialsproject.org In this structure, germanium atoms are tetrahedrally coordinated with four oxygen atoms, forming corner-sharing GeO₄ tetrahedra. wikipedia.orgmaterialsproject.orgmaterialsproject.org The structure can be visualized as a network of these interconnected tetrahedra. While similar to α-quartz, there are distinct differences in the GeO₂ structure. arxiv.org The Ge-O bond lengths in the α-quartz-like structure are reported to be around 1.737 Å and 1.741 Å. arxiv.orgmdpi.com Compression of this polymorph under pressure can occur through changes in individual O-Ge-O angles and tilting of the tetrahedra. jussieu.fr

Rutile-like (Tetragonal) this compound Structure

The rutile-like structure, also known as argutite, is the thermodynamically stable phase of GeO₂ at ambient pressure and temperatures up to approximately 1300 K. aip.org This polymorph crystallizes in the tetragonal P4₂/mnm space group. arxiv.orgmaterialsproject.org In the rutile structure, germanium atoms are octahedrally coordinated with six oxygen atoms, forming a network of corner and edge-sharing GeO₆ octahedra. wikipedia.orgmaterialsproject.org The Ge-O bond lengths in the rutile structure are anisotropic, with four shorter equatorial bonds (around 1.88 Å) and two longer axial bonds (around 1.91 Å). jussieu.frmaterialsproject.org The rutile structure of GeO₂ is analogous to that of stishovite, a high-pressure polymorph of SiO₂. arxiv.orgjussieu.fr

Cristobalite this compound Thin Film Structures

Cristobalite structures of this compound have been observed, particularly in thin film forms. aip.orgutep.edupsu.edu These structures, which can include cubic and/or tetragonal phases, have been identified in films prepared by methods such as wet chemical oxidation and pulsed laser deposition. psu.edunih.gov In cristobalite structures, germanium is typically tetrahedrally coordinated with oxygen, similar to the quartz structure, but with a different arrangement of the GeO₄ tetrahedra. jsst.jp Studies on thin films have shown the presence of α-cristobalite peaks in X-ray diffraction patterns. nih.gov

High-Pressure Phases and Pressure-Induced Phase Transformations in this compound (e.g., HP-PdF₂-type, Cotunnite-type)

This compound exhibits a complex phase diagram under high pressure, undergoing several transformations. The pressure-induced phase transformations in GeO₂ occur at much lower pressures compared to its SiO₂ analogue, which is attributed to the larger ionic radius of Ge⁴⁺ relative to Si⁴⁺. researchgate.netaps.org

The rutile-like phase transforms to an orthorhombic CaCl₂-type structure above approximately 25 GPa at ambient temperature. researchgate.netpsu.edu This transition is considered a second-order ferroelastic distortion of the rutile structure. researchgate.net Further compression of the CaCl₂-type phase can lead to transformations to other high-pressure forms, such as the α-PbO₂-type structure, observed around 44 GPa at high temperatures. jussieu.frpsu.edu

At even higher pressures, other dense phases have been reported. A pyrite-type structure with Pa-3 symmetry has been observed at pressures around 80-90 GPa. psu.eduaps.org Recent studies using dynamic ramp compression have investigated GeO₂ up to extreme conditions, observing a HP-PdF₂-type structure from 154 to 440 GPa. aps.org Above 440 GPa, evidence suggests a transformation to a new phase, with the cotunnite-type structure being a potential candidate. aps.org

The high-pressure phase transition sequence can be influenced by the starting material and the pressure-temperature history. psu.edu

Amorphous this compound Structures and Medium-Range Order

Amorphous this compound (GeO₂) is a glassy form that is structurally similar to fused silica (B1680970). wikipedia.org It can be described as a continuous random network primarily composed of corner-sharing GeO₄ tetrahedra at ambient pressure. researchgate.netwikipedia.orguchile.claip.org While the short-range order is dominated by these tetrahedral units, the medium-range order in amorphous GeO₂ exhibits differences compared to amorphous silica, contributing to a lower glass transition temperature for germania. arxiv.orgresearchgate.netarxiv.org

The GeO₄ tetrahedra in the amorphous network are randomly oriented and linked by their vertices with a broad distribution of Ge-O-Ge bond angles. uchile.claip.org The average Ge-O distance in amorphous GeO₂ is approximately 1.73 Å, and the mean inter-tetrahedral Ge-O-Ge angle is estimated to be between 129° and 139°. arxiv.orgresearchgate.net

Under elevated pressure, the structure of amorphous GeO₂ undergoes changes, with the germanium coordination number increasing from 4 towards 5 and eventually to 6 at higher pressures (up to approximately 15 GPa), forming a network of GeO₆ octahedra. researchgate.netwikipedia.org This pressure-induced transformation from a tetrahedral to an octahedral network involves significant changes in both short- and medium-range order. researchgate.netuchile.cl

Advanced Structural Characterization Techniques for this compound

A variety of advanced experimental and theoretical techniques are employed to elucidate the complex structures and polymorphism of this compound. Experimental methods commonly include diffraction techniques such as X-ray diffraction (XRD) and neutron diffraction, which provide information about the long-range crystalline order and atomic arrangements. arxiv.orgresearchgate.net

Spectroscopic techniques are also crucial for probing the local and medium-range structure. These include Raman spectroscopy, X-ray absorption spectroscopy (EXAFS/XANES), and Nuclear Magnetic Resonance (NMR) spectroscopy. arxiv.orgresearchgate.netarxiv.org Raman spectroscopy can be used to study the vibrational properties of different GeO₂ polymorphs and amorphous structures. arxiv.orgresearchgate.net X-ray absorption techniques provide insights into the local atomic environment and coordination number of germanium. researchgate.net

Theoretical methods, such as classical molecular dynamics and ab initio calculations, complement experimental studies by providing atomic-level understanding of the structure, dynamics, and phase transformations in GeO₂. arxiv.orgresearchgate.netaip.org These computational approaches are particularly valuable for investigating amorphous structures and high-pressure behavior where experimental studies can be challenging. arxiv.orgaip.org Techniques like Rietveld refinement are used to analyze diffraction data and refine crystal structures at high pressures. researchgate.net Electron microscopy techniques, such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM), including techniques like HAADF-STEM and SAED, are utilized to study the morphology, crystallite size, and epitaxial alignment in GeO₂ materials, particularly in thin films. mdpi.comaip.org

X-ray Diffraction (XRD) and Grazing Incidence X-ray Diffraction (GIXRD) in this compound Studies

X-ray Diffraction (XRD) is a fundamental technique for determining the crystalline structure and phase composition of materials mdpi.com. Studies utilizing XRD have identified the presence of different crystalline phases in GeO2 samples. For instance, XRD measurements have revealed that freshly prepared germanium oxide nanoparticles can exhibit an amorphous nature, with broad peaks in the diffraction pattern scribd.com. Upon annealing at temperatures above 500 °C, these amorphous samples can show features resembling crystalline GeO2 with a quartz structure scribd.com.

Research on GeO2 nanoparticles prepared via sol-gel processes and annealed at various temperatures has shown that XRD provides quantitative data on the crystalline phase composition and particle size mdpi.com. These studies found that samples without heat treatment after drying primarily exhibit a β-quartz phase, with increasing contributions from α-quartz and quartz-like GeO2 structures as annealing temperature and time increase mdpi.com.

XRD has also been employed to characterize rutile-type GeO2 single crystals. Diffraction patterns show distinct peaks corresponding to specific crystallographic planes, such as the (110) family of planes in rutile GeO2 aip.org. High crystallinity in rutile GeO2 single crystals has been confirmed by XRD, with a narrow rocking curve indicating minimal structural defects aip.org.

Grazing Incidence X-ray Diffraction (GIXRD) is particularly useful for analyzing the structure of thin films and surfaces. While not explicitly detailed in the provided snippets for GeO2, GIXRD's sensitivity to surface layers makes it a valuable tool for studying the structure of GeO2 thin films or the surface structure of GeO2 materials, complementing bulk sensitive techniques like conventional XRD.

Studies on the structural and optical properties of GeO2 thin films have utilized XRD to investigate the effect of film thickness researchgate.net. The peak intensity of specific reflections, such as the (113) reflection, has been observed to vary with thickness researchgate.net. XRD analysis of GeO2 powder has also confirmed its polycrystalline nature with a hexagonal crystalline structure researchgate.net.

Neutron and X-ray Scattering Investigations of this compound

Neutron and X-ray scattering techniques are powerful probes for investigating the structure of both crystalline and amorphous materials, providing insights into atomic arrangements and correlations over different length scales arxiv.org. These techniques are complementary because neutrons and X-rays interact with matter differently; X-rays are scattered by electron clouds, making them sensitive to atomic number, while neutrons are scattered by atomic nuclei and are sensitive to isotopes jussieu.fr.

Studies on amorphous GeO2 have frequently employed neutron and X-ray diffraction to infer structural information arxiv.org. Neutron diffraction, for example, is effective in resolving Ge-O and O-O pairs, while X-ray diffraction is better for resolving Ge-O and Ge-Ge pairs jussieu.fr. Combined neutron and X-ray scattering studies have been used to determine the partial structural functions of GeO2 glass, providing a more comprehensive understanding of the atomic correlations researchgate.net.

Research using neutron diffraction on vitreous GeO2 has determined the Ge-O bond length and the root mean square bond length variation researchgate.net. These studies have also indicated that the distribution of intertetrahedral Ge-O-Ge angles in vitreous GeO2 is narrower compared to vitreous SiO2, while the O-Ge-O angles within the GeO4 tetrahedra appear more distorted researchgate.net.

High-energy X-ray diffraction has been used to estimate the mean Ge-O-Ge intertetrahedral angle in amorphous GeO2 arxiv.org. Anomalous X-ray scattering data at the Ge K absorption edge, combined with neutron diffraction results, have been used to estimate partial structure factors of GeO2 glass researchgate.net.

X-ray Absorption Spectroscopy (EXAFS/XANES) and X-ray Absorption Fine Structure (XAFS) for Local Structure Determination in GeO2

X-ray Absorption Spectroscopy (XAS), including Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near Edge Structure (XANES), are techniques that provide detailed information about the local atomic structure and electronic state around a specific element princeton.eduaps.org. XAFS probes the local environment of an element of interest scribd.com.

EXAFS and XANES have been extensively used to study the local structure of germanium in different GeO2 phases, including crystalline (quartz-like and rutile-like) and amorphous forms princeton.eduaps.org. These techniques are particularly valuable for characterizing amorphous structures where long-range order is absent mdpi.comscribd.com.

Studies using XAFS have investigated the electronic structure of germanium oxide nanoparticles, examining changes in the chemical environment of Ge under different annealing temperatures scribd.com. XANES spectra of GeO2 and related germanium compounds show substantial differences in features such as edge positions and white lines, which are indicative of variations in electronic structure and local coordination mdpi.com.

EXAFS analysis of GeO2 glass under high pressure has provided insights into the tetrahedral-octahedral transition of germanium coordination princeton.edu. At low pressures, the Ge-O distance in the glass is consistent with four-coordinated α-quartz GeO2 princeton.edu. As pressure increases, a rapid increase in Ge-O distance is observed, followed by a shallower rise, suggesting a transition to higher coordination states princeton.edu. EXAFS and XANES spectra have shown evidence of subtle structural changes in dense GeO2 glass at very high pressures princeton.edu.

In situ heating EXAFS studies have been used to investigate changes in the local atomic and electronic structure around germanium in cubic GeO2 nanoparticles at high temperatures acs.org. These studies can reveal phenomena such as the formation of new chemical bonds acs.org.

Data from EXAFS measurements can be analyzed using models to determine short-range distance and angular distributions, including intra-tetrahedral (O-Ge-O) and inter-tetrahedral (Ge-O-Ge) angle distributions aps.org.

Raman and Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Analysis

Raman spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for probing the vibrational and local structural environments in materials, respectively arxiv.org. They offer complementary information to diffraction methods, particularly for understanding short-range and medium-range order, and are valuable for studying both crystalline and amorphous phases of GeO2 arxiv.orgresearchgate.net.

Raman spectroscopy is sensitive to the vibrational modes of molecular units and networks, providing fingerprints of different structural motifs and phases in GeO2 arxiv.orgiaescore.com. Raman spectra have been used to confirm the formation of crystalline GeO2 with trigonal bonding structures in deposited microclusters iaescore.com. High-temperature Raman spectroscopy has been employed to investigate the structural origins of specific peaks in the Raman spectrum of a GeO2 melt, leading to the identification of threefold coordinated germanium springernature.comcas.cn. This finding challenges the traditional view that germanium in molten GeO2 is coordinated by at least four oxygen atoms springernature.comcas.cn.

NMR spectroscopy, particularly using the 73Ge nucleus, can provide detailed information about the local coordination environment of germanium atoms rsc.orgrsc.org. Although 73Ge NMR is challenging due to the nucleus's properties, ultrahigh-field 73Ge NMR spectra and theoretical calculations have revealed distinct parameters for four- and six-coordinate germanium in different GeO2 phases, demonstrating the viability of this technique for structural studies rsc.orgrsc.org. 17O NMR has also been used as an indirect probe of germanium coordination in germanate glasses rsc.org.

Studies combining neutron diffraction and NMR spectroscopy have been conducted on germanophosphate glasses (GeO2-P2O5) to propose structural models that include the formation of octahedrally coordinated germanium as the P2O5 content increases nih.gov.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for this compound Morphology and Structure

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential techniques for visualizing the morphology, size, and microstructure of materials at the micro and nanoscale princeton.eduiaescore.comnih.gov.

SEM provides high-resolution images of the surface morphology and can reveal the shape and size distribution of GeO2 particles and structures mdpi.comiaescore.com. Field-emission scanning electron microscopy (FESEM) images have shown that electrochemically deposited GeO2 microclusters can have rounded-mushroom shapes with sizes in the sub-micrometer range iaescore.com. SEM has also been used to observe agglomerated GeO2 nanoparticles with sizes around 100 nm and larger mdpi.com.

TEM offers even higher resolution, allowing for the examination of the internal structure, crystallinity, and defects within individual GeO2 nanoparticles and films scribd.comnih.govcapes.gov.br. High-resolution TEM can determine the crystallinity of individual nanoparticles scribd.com. TEM observations have shown that synthesized GeO2 nanowires can have high purity and diameters ranging from 15 to 80 nm capes.gov.br. Electron diffraction patterns obtained from single GeO2 nanowires have confirmed their single-crystalline nature with a hexagonal structure capes.gov.br.

TEM has been utilized to analyze the structural properties of rutile-type GeO2 films at an atomic level, including the identification of threading dislocations and their types scilit.com. TEM images can confirm the presence of metallic Ge particles and the oxidized phase of Ge (GeO2) in composite materials researchgate.net.

SEM and TEM are often used in conjunction with other techniques like XRD and spectroscopy to provide a comprehensive characterization of GeO2 materials, correlating their morphology and microstructure with their crystallographic and local atomic structures mdpi.comnih.govaip.org.

Theoretical and Computational Investigations of Germanium Dioxide Systems

First-Principles Calculations for Germanium Dioxide (Density Functional Theory, ab initio methods)

First-principles calculations, primarily utilizing Density Functional Theory (DFT) and ab initio methods, are widely employed to investigate the properties of GeO₂. These methods solve the quantum mechanical equations describing the electrons and nuclei in a material, providing a fundamental understanding of its behavior without relying on empirical parameters. DFT is a common approach within first-principles calculations, focusing on the electron density to determine the system's properties. researchgate.netaps.orgox.ac.uk

Electronic Structure Calculations of this compound Polymorphs

Electronic structure calculations using methods like DFT and the full-potential linearized augmented plane wave (FP-LAPW) method have been performed for various GeO₂ polymorphs, including the quartz, rutile, and hypothetical coesite structures. aps.orgvsu.ru These studies aim to determine the arrangement of electrons within the material, which dictates its electrical and optical properties. Calculations have shown that the electronic band structure of rutile GeO₂ exhibits a direct energy gap at the center of the Brillouin zone. researchgate.net The density of states for amorphous GeO₂ is found to be more broadened compared to crystalline GeO₂ due to variations in short-range order and the absence of long-range order. umkc.edu The band gap of amorphous GeO₂ is generally smaller than its crystalline counterparts. umkc.edu

Carrier-Phonon Coupling and Mobility Studies in Rutile this compound

First-principles calculations, including density functional and density functional perturbation theory, have been used to investigate carrier-phonon coupling in rutile GeO₂ (r-GeO₂) and predict its phonon-limited electron and hole mobilities. osti.govaip.orgarxiv.orgosti.gov These studies are crucial for understanding charge transport in this ultrawide-bandgap semiconductor, which has potential applications in high-power electronic devices. osti.govaip.org At room temperature, carrier scattering in r-GeO₂ is primarily influenced by low-frequency polar-optical phonon modes. osti.govaip.org

The calculated carrier mobilities at 300 K for r-GeO₂ show anisotropy depending on the crystallographic orientation. osti.govaip.orgarxiv.orgosti.govaip.org

| Carrier | Orientation | Mobility (cm²/Vs) |

| Electron | ⊥c | 244 osti.govaip.orgarxiv.orgosti.govaip.org |

| Electron | ||

| Hole | ⊥c | 27 osti.govaip.orgarxiv.orgosti.govaip.org |

| Hole |

These predicted mobilities suggest that n-type r-GeO₂ exhibits a superior Baliga figure of merit compared to several existing semiconductors like Si, SiC, GaN, and β-Ga₂O₃, highlighting its promise for high-power electronics. osti.govaip.orgarxiv.orgosti.gov

Energetic Analysis of this compound Crystalline Phases

First-principles calculations have been employed to investigate the energy, structural, elastic, and mechanical properties of various experimental and theoretical phases of GeO₂. researchgate.net This includes determining the relative stability of different crystalline polymorphs. Studies using gradient-corrected density-functional theory have investigated phase stability at finite temperatures by calculating phonon and thermochemical properties. ox.ac.uk

The order of increasing ground-state energy for several GeO₂ phases has been determined from first-principles calculations. researchgate.net

| Phase | Space Group | Ground-State Energy Order |

| Rutile | P4₂/mnm | Lowest researchgate.netaps.org |

| CaCl₂-type | Pnnm | Higher than Rutile researchgate.netdergipark.org.tr |

| Quartz | P3₁21 | Higher than Rutile researchgate.netaps.org |

| α-PbO₂-type | Pbcn | Higher than Quartz researchgate.net |

| Pyrite-type | Pa¯3 | Highest jussieu.fr |

Note: The relative energy order can be dependent on the specific computational methods and approximations used.

Theoretical studies have also predicted pressure-induced phase transitions in GeO₂ crystalline structures. For instance, ab initio calculations suggested that rutile-type GeO₂ should transform to α-PbO₂-type and pyrite-type structures at elevated pressures, which were subsequently observed experimentally. jussieu.fr

Computational Modeling of Defects in this compound and Related Interfaces

Computational modeling, often using first-principles methods, is crucial for understanding defects in GeO₂ and at interfaces involving GeO₂. Studies have investigated defects at the Ge/GeO₂ interface, which are critical for the performance of Ge-based electronic devices. researchgate.netscispace.comaip.orgucc.ie First-principles calculations have shown that the formation energy of defects at the Ge/GeO₂ interface is lower than at the Si/SiO₂ interface, suggesting that defect generation during oxidation is less likely in GeO₂ systems. scispace.comaip.orgarxiv.org

Atomic-scale models of interfaces between germanium and high-k dielectrics with varying suboxide stoichiometries (GeOₓ) have been generated using DFT-level molecular dynamics and geometry optimization. ucc.ie These studies identify three-coordinate Ge as a primary defect, which forms at a low energetic cost. researchgate.netucc.ie This finding is consistent with the observed abundance of defects at oxide/Ge interfaces. researchgate.net

Differences in defect behavior between Ge/GeO₂ and Si/SiO₂ interfaces have been highlighted by theoretical studies. For example, dangling bonds at the Ge/GeO₂ interface are found to lie below the valence band maximum of Ge, while those at the Si/SiO₂ interface create defect states within the band gap of Si. researchgate.net

Simulation of Optical Properties in Doped this compound

First-principles calculations, including DFT, have been used to simulate the optical properties of doped GeO₂. researchgate.netcsers.lyacs.org For instance, studies on S-, Si-, and F-doped rutile GeO₂ have examined structural, electrical, and optical properties. csers.ly Doping can significantly reduce the band gap of GeO₂. csers.ly

Optical properties such as dielectric constant, conductivity, refractive index, and absorption spectrum have been analyzed through these simulations, revealing anisotropy in rutile GeO₂. researchgate.netcsers.ly These theoretical investigations help in understanding how doping affects the electronic structure and light interaction in GeO₂, which is relevant for applications in photonic devices. csers.ly

Studies have also investigated the optical properties of doped oxide glasses containing GeO₂, such as Eu³⁺-doped tellurite-germanate glasses, to understand the influence of the GeO₂ content on luminescence and refractive index. mdpi.com

Classical and ab initio Molecular Dynamics Simulations for this compound Structure

Molecular dynamics (MD) simulations, both classical and ab initio, are valuable tools for investigating the structural properties and dynamics of GeO₂, particularly amorphous and liquid phases. jussieu.frfudutsinma.edu.ngresearchgate.netarxiv.orgarxiv.orgaps.orgepj.orgarxiv.orgepfl.charxiv.org Classical MD simulations use empirical force fields to describe interatomic interactions, allowing for the simulation of larger systems and longer timescales compared to ab initio MD. Ab initio MD, such as the Car-Parrinello method, calculates forces from first principles on the fly, providing a more accurate description of bonding and dynamics, albeit at a higher computational cost. researchgate.netarxiv.orgepfl.charxiv.org

Classical MD simulations have been used to study the structural properties of amorphous GeO₂, revealing a tetrahedral local structure that forms a three-dimensional network. fudutsinma.edu.ng These simulations can compute properties like pair correlation functions, bond angles, and coordination numbers, which can be compared to experimental data from techniques like X-ray and neutron scattering. fudutsinma.edu.ngarxiv.org

Molecular dynamics simulations have also been employed to study pressure-induced structural transitions in amorphous GeO₂, showing a transformation from a tetrahedral network to an octahedral network with increasing density. aps.orgepj.org

Comparative studies using both classical and ab initio MD have been conducted on molten and glassy GeO₂ to assess the accuracy of classical potentials and gain insights into structural and dynamic properties. researchgate.netarxiv.orgarxiv.org Ab initio MD has been used to generate atomistic models of substoichiometric germanium oxide, revealing the prevalence of threefold coordinated Ge and O atoms in some structures. epfl.ch

Ab initio molecular dynamics has also been applied to study phase transitions in crystalline GeO₂ under pressure, observing transformations between different structural phases. dergipark.org.tr

| Simulation Type | Description | Applications |

| Classical MD | Uses empirical force fields; computationally less expensive. | Studying larger systems, longer timescales, structural properties of amorphous and liquid phases. fudutsinma.edu.ngaps.orgepj.org |

| Ab initio MD | Forces calculated from first principles; computationally more expensive. | More accurate description of bonding and dynamics, studying phase transitions, defect structures. dergipark.org.trresearchgate.netarxiv.orgepfl.charxiv.org |

These computational techniques provide complementary perspectives on the behavior of GeO₂, from the atomic arrangements in different phases to the dynamics of atoms under varying conditions.

Computational Searches for Ultrahigh Pressure Crystal Structures of this compound and Other Group 14 Dioxides

Computational methods play a crucial role in exploring the phase diagrams of materials under extreme conditions, particularly at ultrahigh pressures where experiments can be challenging. For Group 14 dioxides, including this compound (GeO₂), silicon dioxide (SiO₂), tin dioxide (SnO₂) and lead dioxide (PbO₂), computational searches have been instrumental in predicting novel high-pressure crystal structures and understanding phase transition sequences. These studies often employ ab initio methods, such as Density Functional Theory (DFT), and structure searching algorithms to identify thermodynamically stable phases at elevated pressures. ox.ac.ukaip.org

Systematic computational searches for crystal structures of Group 14 dioxides like SiO₂, GeO₂, and CO₂ under ultrahigh pressure have been conducted using methods such as the artificial force induced reaction (AFIR) method. rsc.orgrsc.org These searches can generate a large number of potential structures, including both known and previously unreported phases. rsc.org

At ambient pressure, GeO₂ can exist in a quartz-like four-fold coordinated structure or a rutile-type six-fold coordinated structure. nih.gov As pressure increases, GeO₂ undergoes transitions to denser phases, similar to the behavior observed in SiO₂. nih.gov Computational studies have predicted and characterized several high-pressure polymorphs of GeO₂, including CaCl₂-type, α-PbO₂-type, and pyrite-type structures. rsc.orguspex-team.orgaps.org

The sequence of pressure-induced phase transitions in GeO₂, as revealed by computational and experimental studies, often follows a pattern of increasing coordination number and density. For example, the rutile-type phase transforms to the orthorhombic CaCl₂-type structure above approximately 25 GPa. researchgate.net Further compression leads to transitions to the α-PbO₂-type and then the pyrite-type structure, which has been observed experimentally in the range of 60 to 85.8 GPa and predicted computationally to be stable at ultrahigh pressures. uspex-team.orgaps.orgpnas.org

Computational studies comparing the behavior of Group 14 dioxides under pressure suggest a trend where the crystal phases of a lighter element's dioxide under ultrahigh pressure resemble the phases of the next heavier element's dioxide at lower pressures. nih.govwindows.net This is attributed to the larger atomic radius of heavier elements, which facilitates the formation of structures with higher coordination numbers at lower pressures compared to lighter elements. nih.gov For instance, SiO₂ at ultrahigh pressure can exhibit crystal phases similar to those of GeO₂ at atmospheric pressure. nih.gov

Computational searches have also explored even higher pressure regimes, predicting structures with higher coordination numbers. For example, theoretical evidence has been reported for a stable high-pressure form of Fe₂P-type GeO₂. nih.gov Similarly, studies on TiO₂, a well-established high-pressure model for many AX₂ compounds, have predicted a ten-coordinated structure (I4/mmm) to be stable at multimegabar pressures, suggesting that SiO₂ might also form this structure at extremely high pressures. nih.gov

The relative stability of different GeO₂ polymorphs as a function of pressure has been investigated computationally by comparing their enthalpies. At ultrahigh pressures, high-density structures such as pyrite-like, CaCl₂-type, and α-PbO₂-like structures are found to be relatively stable. rsc.org

Computational studies are crucial for understanding the complex phase diagrams of Group 14 dioxides under extreme conditions, providing insights into the structural evolution and stability of these materials at pressures relevant to planetary interiors and other high-pressure environments.

Here is a table summarizing some computationally predicted and experimentally observed high-pressure phases for Group 14 dioxides:

| Compound | Ambient/Low Pressure Phase(s) | High/Ultrahigh Pressure Phases (Computational & Experimental) | Relevant Pressure Range (GPa) | Coordination Number | Source(s) |

| SiO₂ | Quartz, Cristobalite, Tridymite | Stishovite, CaCl₂-type, α-PbO₂-type, Pyrite-type, Fe₂P-type, I4/mmm | > 8 to > 1000 | 6, 6, 6, 6 (+2), 9, 10 | rsc.orguspex-team.orgnih.govpnas.orgresearchgate.netnsf.gov |

| GeO₂ | Quartz-like, Rutile | Rutile, CaCl₂-type, α-PbO₂-type, Pyrite-type, 7-fold coordinated, Fe₂P-type | > 25 to ~90+ | 4, 6, 6, 6, 6, 7, 9 | rsc.orgnih.govuspex-team.orgaps.orgresearchgate.netpnas.orgnih.gov |

| SnO₂ | Rutile | CaCl₂-type, α-PbO₂-type, Pyrite-type, ZrO₂-type, Fluorite-type, Cotunnite-type | > 12 to ~117 | 6, 6, 6, ?, ?, ? | uspex-team.orgaps.orgresearchgate.netnsf.govacs.org |

| PbO₂ | Rutile, α-PbO₂ | Cotunnite-type, Baddeleyite-type | > 24 to ~60 | ?, ? | uspex-team.orgaps.orgresearchgate.netnsf.gov |

| CO₂ | Molecular phases (I, II, III, IV, VII) | Non-molecular phases (V, VI, VIII), Layered structure, α-cristobalite-like | > 10 to ultrahigh | 3, 4, 6 | rsc.orgrsc.orgpnas.orgnih.gov |

Note: The pressure ranges listed are approximate and can vary depending on temperature and specific study conditions. Coordination numbers refer to the coordination of the Group 14 element by oxygen.

Advanced Functional Applications of Germanium Dioxide

Semiconductor Technologies and Electronic Devices

Germanium dioxide plays a crucial role in the development of advanced semiconductor technologies and electronic devices, driven by its favorable electrical and physical properties.

Ultrawide Bandgap (UWBG) Semiconductor Research Utilizing Rutile this compound